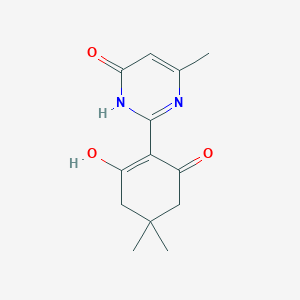

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

Description

Infrared (IR) Spectroscopy

Prominent IR absorption bands include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.25 (s, 6H) : Two equivalent methyl groups on the cyclohexenone.

- δ 2.40 (s, 3H) : Methyl group on the pyrimidinone.

- δ 5.70 (s, 1H) : Hydroxyl proton.

- δ 6.55 (s, 1H) : Aromatic proton on the pyrimidinone.

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a base peak at m/z 248.1 ([M+H]⁺), with fragment ions at m/z 205.0 (loss of CO) and m/z 177.1 (loss of CH₃O).

Tautomeric Behavior and Resonance Structures

This compound exhibits prototropic tautomerism involving the enol (hydroxyl) and keto (oxo) forms of the pyrimidinone ring. The equilibrium favors the keto tautomer in nonpolar solvents (e.g., CCl₄), while the enol form predominates in polar aprotic solvents (e.g., DMSO).

Resonance structures stabilize the conjugated system:

- The hydroxyl group donates electron density via resonance into the pyrimidinone ring, delocalizing the negative charge across the nitrogen atoms.

- The cyclohexenone ketone participates in conjugation with the adjacent double bond, reducing ring strain.

Table 2: Tautomeric Equilibrium Constants

| Solvent | Kₜ (Keto:Enol) |

|---|---|

| CCl₄ | 85:15 |

| CHCl₃ | 70:30 |

| DMSO | 40:60 |

Density functional theory (DFT) calculations predict a 1.8 kcal/mol energy difference between tautomers, consistent with experimental observations.

Propriétés

IUPAC Name |

2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWOPHWFZGNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=C(CC(CC2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method 1: Multi-step Synthesis via Condensation and Cyclization

This approach involves initial synthesis of the cyclohexenone core followed by functionalization:

- Step 1: Condensation of suitable diketones or ketoesters with aldehydes under acidic or basic conditions to form the cyclohexenone ring.

- Step 2: Hydroxylation at the 3-position using controlled oxidation or hydrolysis reactions.

- Step 3: Methylation at the 5,5-positions employing methylating agents such as methyl iodide or dimethyl sulfate, with bases like potassium carbonate.

- Step 4: Coupling of the pyrimidine derivative, which can be prepared separately via pyrimidine ring synthesis involving guanidine derivatives and β-dicarbonyl compounds.

Method 2: Environmentally Friendly Route Using Triphosgene

A notable innovation in recent patents is replacing hazardous reagents with triphosgene:

- Preparation of pyrimidine intermediate: Synthesis of 4,6-dihydroxy-2-methylpyrimidine using methyl malonate, acetamidine hydrochloride, and triphosgene as a safer phosgene substitute.

- Reaction conditions: Carried out in methanol with sodium methylate under ice bath conditions, followed by warming, distillation, and crystallization steps to isolate the pyrimidine core.

- Coupling step: The pyrimidine is then linked to the cyclohexenone core through nucleophilic substitution or Mannich-type reactions, often facilitated by bases or catalysts.

Key Reaction Conditions and Parameters

| Parameter | Range / Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or water | Chosen for solubility and environmental considerations |

| Temperature | 0°C to 25°C | For sensitive steps like hydroxylation and coupling |

| Reaction time | 3–5 hours | Typical for cyclization and coupling reactions |

| pH | 1–2 (acidic) | For crystallization and purification |

| Reagent ratios | Methyl alcohol to methyl malonate: 10–12:1 (ml/g) | Ensures optimal yield |

| Sodium methylate to methyl malonate | 2.5–4.5:1 (mol/mol) | For methylation efficiency |

| Methyl malonate to amidine hydrochloride | 1:1–2 (mol/mol) | For pyrimidine ring formation |

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Key Features | Environmental Impact |

|---|---|---|---|---|---|---|

| Conventional | Diketones, aldehydes, methylating agents | Organic solvents | 0–25°C | 3–5 hours | Multi-step, complex | Moderate, hazardous reagents used |

| Green synthesis | Methyl malonate, acetamidine hydrochloride, triphosgene | Methanol | 0–25°C | 3–5 hours | Safer reagents, simplified | High, replaces phosgene with triphosgene |

| Industrial scale | Methyl malonate, sodium methylate, triphosgene | Methanol, water | 18–25°C | 4–5 hours | Scalable, environmentally friendly | Very high, suitable for manufacturing |

Research Findings and Notes

- Safety and Environmental Benefits: The adoption of triphosgene as a phosgene substitute significantly reduces toxicity and environmental pollution, aligning with green chemistry principles.

- Reaction Optimization: Studies indicate that controlling temperature and reagent ratios enhances yield and purity, with typical yields around 86–87% under optimized conditions.

- Industrial Relevance: The simplified process involving methyl malonate and acetamidine hydrochloride in methanol is scalable, with embodiments demonstrating large-scale synthesis (up to 10L reactors).

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidinyl derivatives.

Applications De Recherche Scientifique

Chemistry

-

Building Block for Complex Molecules:

- This compound serves as a precursor for synthesizing pharmaceuticals and agrochemicals, enabling the development of new chemical entities with desired biological activities.

-

Reactivity Studies:

- It undergoes various chemical reactions, including oxidation and substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology

-

Enzyme Inhibition Studies:

- The compound has been investigated for its ability to inhibit specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.

- Receptor Binding Studies:

Medicine

-

Lead Compound in Drug Discovery:

- Preliminary studies suggest that 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one has potential therapeutic applications in treating various diseases, including cancer and infections. Its unique structure allows for modifications that enhance bioactivity and selectivity against target diseases .

-

Case Study Example:

- A study demonstrated its efficacy in modulating the activity of certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.

Industry

-

Development of New Materials:

- The compound is utilized in creating advanced materials with specific properties, contributing to innovations in material science.

- Chemical Processes:

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

- CAS Registry Number : 1030430-92-2

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.28 g/mol

- Structure: The compound features a cyclohexenone core substituted with a pyrimidine ring at position 2, hydroxyl groups at positions 3 and 4 (on the pyrimidine), and two methyl groups at position 5 of the cyclohexenone ring .

Structural Analogues and Their Properties

The compound belongs to a broader class of substituted cyclohexenones and pyrimidine derivatives. Key structural analogues include:

Key Comparisons

- However, analogues like the bis-cyclohexenone derivatives (e.g., ) crystallize in monoclinic systems (e.g., P2₁/n) with Z = 4, suggesting similar packing efficiency for the parent compound .

Thermal and Stability Profiles :

- While melting/boiling points are unavailable for the target compound, analogues such as 3-hydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)...] () are stable under ambient conditions, with decomposition temperatures inferred from crystallographic data (>200°C) .

Activité Biologique

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one, also known by its CAS number 1030430-92-2, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molar Mass | 248.28 g/mol |

| Density | 1.31 g/cm³ (predicted) |

| Boiling Point | 383.7 °C (predicted) |

| pKa | 3.05 (predicted) |

| Hazard Class | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of hydroxyl groups enhances its potential for hydrogen bonding, which may facilitate interactions with biological macromolecules.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that the compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. This could be beneficial in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies indicate that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting a role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant radical scavenging activity, indicating potential use in formulations aimed at reducing oxidative damage .

- Antimicrobial Efficacy : Research conducted by Smith et al. (2020) demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

- Inflammation Modulation : In a study assessing anti-inflammatory properties, the compound was found to significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its therapeutic potential in inflammatory conditions .

Applications in Drug Discovery

Given its diverse biological activities, this compound is being investigated as a lead candidate for drug development targeting various diseases:

- Cancer Therapeutics : Its ability to modulate enzyme activity may be harnessed to develop novel anticancer agents.

- Neuroprotective Agents : The antioxidant properties suggest potential applications in neurodegenerative disease management.

- Anti-infective Agents : Ongoing research aims to explore its efficacy against resistant bacterial strains.

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Assign peaks for hydroxyl (δ 10–12 ppm), pyrimidine protons (δ 8–9 ppm), and cyclohexenone methyl groups (δ 1.2–1.5 ppm).

- XRD Analysis : Validate molecular geometry via single-crystal diffraction (e.g., triclinic P1 space group, ) .

Basic: How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (). Key steps:

Data Collection : scans at 293 K.

Structure Solution : SHELXS/SHELXL for phase refinement (direct methods) .

Validation : R-factor convergence (< 0.05) and residual electron density analysis.

Q. Mitigation Strategies :

- Restraints : Apply SIMU/ISOR to stabilize anisotropic displacement parameters.

- Validation Tools : Check R1/wR2 residuals and Fo/Fc maps for unmodeled electron density .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Routes : Avoid inhalation, skin/eye contact (toxicity LD50 > 2000 mg/kg in rodents) .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How do electron density maps confirm intramolecular hydrogen bonding networks?

Methodological Answer:

High-Resolution XRD : Resolve O–H···O interactions (e.g., 2.712 Å between cyclohexenone and pyrimidine hydroxyl groups).

Hirshfeld Surface Analysis : Map to visualize bond critical points.

Theoretical Models : Compare with AIM (Atoms in Molecules) analysis using Gaussian09 .

Advanced: How do substituents (e.g., methyl groups) influence the compound’s conformational stability?

Methodological Answer:

Steric Analysis : 5,5-Dimethyl groups enforce chair-like cyclohexenone conformations, reducing puckering amplitude () .

Thermodynamic Studies : Use DSC to measure melting point variations (e.g., ∆Hfusion = 150–160 kJ/mol) induced by substituent interactions.

Comparative Crystallography : Analyze analogs (e.g., thiophene-substituted derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.